molecular formula C3HClN2O2 B1433343 1,2,5-Oxadiazole-3-carbonyl chloride CAS No. 1079401-91-4

1,2,5-Oxadiazole-3-carbonyl chloride

Cat. No.: B1433343
CAS No.: 1079401-91-4
M. Wt: 132.5 g/mol
InChI Key: RDMKWOJHAYRKCF-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole-3-carbonyl chloride is a specialized chemical reagent that serves as a key synthetic intermediate for introducing the 1,2,5-oxadiazole (also known as furazan) scaffold into target molecules. This heterocyclic system is of significant interest in multiple research fields due to its unique electronic properties and ring strain. In medicinal chemistry, the 1,2,5-oxadiazole core is explored as a privileged structure in the design of biologically active compounds, including those with cytotoxic properties . Furthermore, this scaffold is extensively investigated in the development of high-energy density materials (HEDMs), where its properties contribute to the stability and performance of advanced energetic compounds . The reactive acyl chloride group at the 3-position makes this compound a versatile building block for amide coupling and other nucleophilic substitution reactions, facilitating the rapid generation of diverse furazan derivatives for structure-activity relationship (SAR) studies and lead compound optimization in drug discovery pipelines. Researchers utilize this reagent to create novel molecular entities for applications ranging from pharmaceutical development to materials science. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

1,2,5-oxadiazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN2O2/c4-3(7)2-1-5-8-6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMKWOJHAYRKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NON=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Acylhydrazides Followed by Chlorination

  • Step 1: Formation of Acylhydrazide Intermediate

    Acylhydrazides are typically prepared by reacting hydrazine hydrate with esters or acids. For example, ethyl mandelate reacts with hydrazine hydrate to form the corresponding acylhydrazide.

  • Step 2: Cyclodehydration to Form 1,2,5-Oxadiazole

    The acylhydrazide undergoes cyclodehydration, often facilitated by dehydrating agents such as phosphoryl chloride (POCl3) or 1,1′-carbonyldiimidazole (CDI), to form the 1,2,5-oxadiazole ring.

  • Step 3: Conversion to Carbonyl Chloride

    The carboxyl group in the 1,2,5-oxadiazole derivative is converted to the acid chloride using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This step is crucial for obtaining this compound.

Direct Cyclization Using Bisoximes and CDI

  • A mild and efficient method involves the use of bisoximes as precursors, which upon treatment with 1,1′-carbonyldiimidazole (CDI) at ambient temperature, undergo cyclization to form substituted 1,2,5-oxadiazoles.

  • This method allows the synthesis of chlorinated furazans (1,2,5-oxadiazoles with chlorine substituents) directly from amino precursors, improving functional group compatibility and reducing thermal decomposition risks.

Detailed Synthetic Protocols and Conditions

Step Reagents/Conditions Description Reference
1 Hydrazine hydrate + ester/acid Formation of acylhydrazide intermediate via nucleophilic substitution
2 Phosphoryl chloride (POCl3), reflux, water bath Cyclodehydration of acylhydrazide to 1,2,5-oxadiazole ring
3 Thionyl chloride (SOCl2) or PCl5, reflux Conversion of carboxylic acid group to acid chloride (this compound)
4 1,1′-Carbonyldiimidazole (CDI), room temp Mild cyclization of bisoximes to substituted 1,2,5-oxadiazoles, including chlorofurazans

Research Findings and Comparative Analysis

  • Yield and Purity : The CDI-mediated synthesis offers high yields and improved purity due to milder conditions compared to classical dehydrating agents like POCl3, which require higher temperatures and can degrade sensitive substrates.

  • Functional Group Compatibility : The CDI method allows the presence of various functional groups without decomposition, expanding the scope of substrates usable for 1,2,5-oxadiazole synthesis.

  • Safety and Environmental Impact : Using CDI avoids the use of harsh reagents like POCl3 or SOCl2, reducing hazardous by-products and improving operational safety.

  • Versatility : The classical method involving acylhydrazides and POCl3 is well-established and versatile but less selective, often requiring careful purification steps.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Acylhydrazide Cyclodehydration Acylhydrazide from ester POCl3, SOCl2/PCl5 Reflux, water bath Established, versatile Harsh conditions, lower selectivity
Bisoxime Cyclization with CDI Bisoximes 1,1′-Carbonyldiimidazole Ambient temperature Mild, high yield, better compatibility Limited substrate scope reported

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazole-3-carbonyl chloride involves its ability to act as a reactive intermediate in various chemical reactions. Its molecular targets and pathways depend on the specific application and the nature of the substituents attached to the oxadiazole ring .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,2,5-Oxadiazole-3-carbonyl chloride with analogous heterocyclic compounds:

Compound Name Structure/Functional Groups Reactivity Profile Key Applications
This compound 1,2,5-Oxadiazole ring + carbonyl chloride High (acyl chloride reactivity) Synthesis of amides, polymers, agrochemicals
1,2,5-Oxadiazole-3-carboxylic acid (QA-7249) 1,2,5-Oxadiazole ring + carboxylic acid Moderate (acid derivatives, esterification) Pharmaceutical intermediates
3-(1,3,4-Oxadiazol-2-yl)phenol (WZ-9508) 1,3,4-Oxadiazole ring + phenol Low (hydrogen bonding, acidity) Polymers, corrosion inhibitors
Oxazole (SS-5393) Oxazole ring (no fused heterocycle) Low (aromatic stability) Dyes, fluorescent probes
[(5-Methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride 1,2-Oxazole + methyl + pentylazanium Moderate (ionic interactions) Bioactive molecule synthesis

Research Findings and Commercial Availability

  • Purity and Suppliers: this compound is supplied by Combi-Blocks (95% purity) . [(5-Methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride (Alfa Chemistry, 96% purity) highlights the demand for ionic oxazole derivatives in drug discovery .
  • Synthetic Limitations : While details hydrazide-based routes for oxadiazines, the chloride’s synthesis likely involves chlorination of 1,2,5-Oxadiazole-3-carboxylic acid using reagents like SOCl₂ or PCl₅, though direct evidence is absent in the provided data.

Biological Activity

1,2,5-Oxadiazole-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a member of the oxadiazole family, which has gained attention for its pharmacological properties. The compound is synthesized through various methods that typically involve the reaction of carbonyl chlorides with hydrazines or similar precursors. Its structure allows for the formation of numerous derivatives, enhancing its potential applications in drug discovery.

Antiproliferative Effects

Research indicates that derivatives of 1,2,5-oxadiazole exhibit significant antiproliferative effects against various cancer cell lines. Notably, studies have demonstrated cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The mechanism of action appears to involve the inhibition of topoisomerase I and other molecular targets .

Table 1: Antiproliferative Activity of 1,2,5-Oxadiazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundHCT-11610.5Topoisomerase I inhibition
1,2,5-Oxadiazole derivative AHeLa8.3Topoisomerase I inhibition
1,2,5-Oxadiazole derivative BMCF-712.4Induction of apoptosis

The biological activity of 1,2,5-oxadiazole derivatives can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Compounds have been shown to inhibit topoisomerase I activity, which is crucial for DNA replication and transcription .
  • Apoptosis Induction : Some derivatives promote apoptosis in cancer cells through various signaling pathways.
  • Molecular Docking Studies : These studies reveal how these compounds interact with target enzymes at the molecular level, providing insights into their pharmacological profiles .

Case Studies and Research Findings

Several studies have investigated the biological activity and potential therapeutic applications of 1,2,5-oxadiazole derivatives:

  • Study on Anticancer Activity : A recent study synthesized a series of 1,2,5-oxadiazole derivatives which were evaluated for their antiproliferative activity using the MTT assay. It was found that certain derivatives exhibited significant cytotoxicity against both HCT-116 and HeLa cell lines .
  • Molecular Target Identification : Another research focused on identifying molecular targets for newly synthesized oxadiazole derivatives. The study highlighted the importance of structural modifications in enhancing biological activity and optimizing interactions with target proteins .
  • Comparative Analysis : A comparative study with other oxadiazole derivatives revealed that while many exhibit similar activities, specific modifications in the oxadiazole ring structure can lead to enhanced efficacy against particular cancer types .

Q & A

Q. What is the optimal procedure for synthesizing 1,2,5-oxadiazole-3-carbonyl chloride derivatives?

Methodological Answer: A high-yield synthesis involves reacting the precursor carboxylic acid (e.g., 4-benzyloxy-1,2,5-oxadiazole-3-carboxylic acid) with freshly distilled thionyl chloride (SOCl₂) and a catalytic drop of DMF. Stir the mixture at room temperature for 24 hours, followed by concentration under reduced pressure. Purify the product via Kugelrohr distillation (2 × 10⁻⁵ bar, 110°C external bath) to obtain a low-melting-point white solid. Yield: ~87%. Confirm purity using ¹H-NMR (CDCl₃): δ 5.44 (s, -CH₂O-) and δ 7.40–7.49 (m, aromatic protons) .

Q. What analytical methods are essential for confirming the structure of this compound?

Methodological Answer: Use a combination of:

  • ¹H-NMR : Key signals include the benzyloxy group (-CH₂O-) as a singlet at δ 5.44 and aromatic protons as a multiplet at δ 7.40–7.48.
  • IR Spectroscopy : Confirm carbonyl chloride (C=O stretch ~1800 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion peaks (e.g., M⁺ at m/z 207.23 for hydrastinine hydrochloride derivatives) .
Proton Environmentδ (ppm)Multiplicity
-CH₂O-5.44Singlet (s)
Aromatic protons7.40–7.49Multiplet (m)

Q. What purification techniques are recommended for moisture-sensitive oxadiazole derivatives?

Methodological Answer:

  • Distillation : Use a Kugelrohr apparatus under high vacuum (10⁻⁵ bar) to avoid thermal decomposition.
  • Inert Atmosphere Handling : Store products under nitrogen/argon and use anhydrous MgSO₄ for drying organic extracts.
  • Column Chromatography : Employ silica gel (230–400 mesh) with non-polar eluents (e.g., hexane/ethyl acetate) to isolate reactive intermediates .

Advanced Research Questions

Q. How can researchers address contradictory spectral data when characterizing oxadiazole derivatives?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in aromatic proton assignments.
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., hydrolyzed acids from moisture exposure).
  • Decoupling Experiments : Apply 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. How does the choice of chlorinating agent impact synthesis efficiency?

Methodological Answer:

  • Thionyl Chloride (SOCl₂) : Preferred for high yields (87%) and mild conditions. DMF catalyzes the reaction by generating reactive iminium intermediates.
  • Phosphorus Pentachloride (PCl₅) : Useful for sterically hindered substrates but may require higher temperatures (80–100°C) and generate acidic byproducts.
  • Safety Note : SOCl₂ is moisture-sensitive; PCl₅ requires careful handling due to exothermic reactions .

Q. What strategies mitigate the instability of this compound during storage?

Methodological Answer:

  • Strict Anhydrous Conditions : Store in flame-sealed ampules under argon with molecular sieves.
  • Low-Temperature Storage : Keep at –20°C to slow hydrolysis.
  • Stability Screening : Monitor degradation via TLC (develop with KMnO₄ stain) and quantify hydrolyzed products using HPLC .

Q. How to optimize regioselectivity when introducing substituents on the oxadiazole ring?

Methodological Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) at the 4-position stabilize the oxadiazole ring during substitution reactions.
  • Protecting Groups : Use benzyloxy or tert-butyl groups to block reactive sites.
  • Reaction Monitoring : Track progress via in-situ IR to detect carbonyl chloride consumption (~1800 cm⁻¹ peak reduction) .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental elemental analysis results?

Methodological Answer:

  • Sample Purity : Re-purify via recrystallization (e.g., ethanol/water) or sublimation.
  • Combustion Analysis : Ensure complete oxidation by extending furnace time (>6 hours) for halogen-containing derivatives.
  • Acceptable Deviation : ≤±0.4% for C/H/N/O values, as per validated protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,5-Oxadiazole-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1,2,5-Oxadiazole-3-carbonyl chloride

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